![molecular formula C19H14BrClN4OS B2943559 3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide CAS No. 894042-64-9](/img/structure/B2943559.png)
3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
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Overview
Description
Thiazoles and triazoles are classes of compounds that contain a five-membered ring with two nitrogen atoms and one sulfur (thiazole) or three nitrogen atoms (triazole). They are found in many biologically active compounds and have been studied for their potential antimicrobial and antiproliferative activities .
Molecular Structure Analysis
Thiazoles and triazoles have distinct molecular structures that can be modified by substituting different groups at various positions on the ring. This can significantly affect their biological activity . The specific molecular structure of “3-bromo-N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is not available in the sources I found.Scientific Research Applications
Synthesis and Biological Activities of Related Compounds
Antimicrobial and Anticancer Properties : A study by Ceylan et al. (2014) synthesized hybrid molecules containing azole moieties, which exhibited antimicrobial, antilipase, and/or antiurease activity. This suggests that compounds with similar structures may also possess these biological properties (Ceylan et al., 2014).
Anti-arrhythmic Activity : Research by Abdel‐Aziz et al. (2009) focused on synthesizing piperidine-based derivatives, including 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, which showed significant anti-arrhythmic activity. This highlights the potential of structurally similar compounds in cardiovascular research (Abdel‐Aziz et al., 2009).
Anticancer Evaluation : A study on the synthesis and anticancer evaluation of benzamide derivatives, including thiazol and oxadiazol phenyl compounds, revealed that some synthesized compounds exhibited moderate to excellent anticancer activity against various cancer cell lines. This indicates the potential of similar compounds in cancer research (Ravinaik et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This reaction involves the formation of a resonance-stabilized carbocation .
Biochemical Pathways
Compounds with similar structures have been found to affect a broad range of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have demonstrated potential in various therapeutic areas, including analgesic, antimicrobial, anti-inflammatory, and antidepressant .
properties
IUPAC Name |
3-bromo-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REWRBWKWPIERLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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